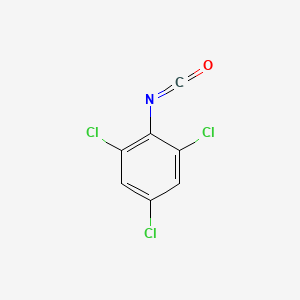
2,4,6-Trichlorophenyl isocyanate
Cat. No. B1584869
Key on ui cas rn:
2505-31-9
M. Wt: 222.5 g/mol
InChI Key: VDYWXVDWKFAUKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04477389
Procedure details


1,1,3,3-tetramethylurea (1.52 ml, 12.75 mmoles) was added to a solution of phosgene (50.0 g, 505.43 mmoles) dissolved in toluene (150 ml). The resulting solution was stirred for 10 min. at which time 2,4,6-trichloroaniline (10.0 g, 50.90 mmoles) was added. The solution was heated to a temperature of 70°-80° C. for 1.5 hr. and then refluxed for 1.5 hr. while phosgene was bubbled in. After removing excess phosgene under reduced pressure, the clear upper layer solution was collected by decantation from the bottom oil layer, and the bottom oil layer was discarded. The solution was then evaporated to give a solid. The solid was dried under a vacuum to give a white solid (11.3 g, 99.3 pct). This product was recrystallized from dry carbon tetrachloride to give a colorless crystalline compound, m.p. 65°-66° C.; Infrared (IR): γ max 2,282 cm-1 (NCO); nuclear magnetic resonance (NMR) (chloroform-d): τ, 2.7 (2-proton singlet, H-3,5, aromatic protons).



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][N:2](C)[C:3](N(C)C)=[O:4].C(Cl)(Cl)=O.[Cl:13][C:14]1[CH:20]=[C:19]([Cl:21])C=[C:17]([Cl:22])[C:15]=1N>C1(C)C=CC=CC=1>[Cl:21][C:19]1[CH:20]=[C:14]([Cl:13])[CH:15]=[C:17]([Cl:22])[C:1]=1[N:2]=[C:3]=[O:4]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.52 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C(=O)N(C)C)C
|
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(N)C(=CC(=C1)Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was heated to a temperature of 70°-80° C. for 1.5 hr
|
|
Duration
|
1.5 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
and then refluxed for 1.5 hr
|
|
Duration
|
1.5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
while phosgene was bubbled in
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After removing excess phosgene under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the clear upper layer solution was collected by decantation from the bottom oil layer
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solution was then evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid was dried under a vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a white solid (11.3 g, 99.3 pct)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This product was recrystallized from dry carbon tetrachloride
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a colorless crystalline compound, m.p. 65°-66° C.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC1=C(C(=CC(=C1)Cl)Cl)N=C=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

